8-Bromo-9-isopropyl-9H-adenine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10BrN5 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
8-bromo-9-propan-2-ylpurin-6-amine |
InChI |
InChI=1S/C8H10BrN5/c1-4(2)14-7-5(13-8(14)9)6(10)11-3-12-7/h3-4H,1-2H3,(H2,10,11,12) |
InChI Key |
AFKIJCJUVRTHPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2N=C1Br)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for Regioselective Bromination at the C8 Position of Adenine (B156593)
The introduction of a bromine atom at the C8 position of the adenine ring is a crucial step in the synthesis of the target compound. This transformation is typically achieved through electrophilic halogenation. A common and effective method involves the direct bromination of adenine or a 9-substituted adenine derivative using bromine in a suitable solvent system.
One widely used approach employs a solution of bromine in an aqueous buffer, such as sodium acetate (B1210297) or sodium hydrogen phosphate (B84403), at or near neutral pH. dntb.gov.ualookchem.com For instance, the bromination of 2',3'-O-isopropylideneadenosine has been successfully carried out using bromine in an aqueous sodium hydrogen phosphate buffer. dntb.gov.ua Similarly, the bromination of 9-(4-hydroxybutyl)adenine has been achieved using bromine water in an acetate buffer at pH 4. lookchem.com The use of N-bromosuccinimide (NBS) in a solvent like water or dimethylformamide (DMF) also serves as an effective method for the C8-bromination of purine (B94841) derivatives. rsc.org
The regioselectivity of the bromination at the C8 position is generally high due to the electronic properties of the purine ring system, where the C8 position is susceptible to electrophilic attack. The reaction conditions, including the choice of brominating agent, solvent, and pH, can be optimized to maximize the yield of the desired 8-bromo product. tandfonline.com
Table 1: Selected Methods for C8-Bromination of Adenine Derivatives
| Starting Material | Brominating Agent | Solvent/Conditions | Product | Reference |
| 2',3'-O-Isopropylideneadenosine | Br₂ | aq. NaH₂PO₄ buffer | 2',3'-O-Isopropylidene-8-bromoadenosine | dntb.gov.ua |
| 9-(4-Hydroxybutyl)adenine | Bromine water | Acetate buffer (pH 4) | 8-Bromo-9-(4-hydroxybutyl)adenine | lookchem.com |
| 9-(β-D-ribofuranosyl)-9H-purine-2,6-diamine | NBS | H₂O | 8-Bromo-9-(β-D-ribofuranosyl)-9H-purine-2,6-diamine | rsc.org |
| Methyl indolyl-3-acetate derivative | Br₂ | CCl₄ | Methyl 6-bromoindolyl-3-acetate derivative | researchgate.net |
Approaches for N9-Alkylation with Isopropyl Moiety Introduction
The introduction of the isopropyl group at the N9 position of the adenine ring is another critical synthetic step. Direct alkylation of adenine or 8-bromoadenine (B57524) is a common strategy, but it often leads to a mixture of regioisomers, primarily the N9 and N7 isomers, and sometimes the N3 isomer. rsc.orgnih.govnih.gov The ratio of these isomers is influenced by factors such as the solvent, the base used, and the nature of the alkylating agent.
The most straightforward method for N9-alkylation is a nucleophilic substitution reaction (SN2) between the purine anion and an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane). The purine is typically deprotonated with a base to form the more nucleophilic purine anion. Common bases used for this purpose include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF. rsc.orgrsc.org The use of polar aprotic solvents is known to favor N9-alkylation over N7-alkylation. uwindsor.ca
An alternative and often more regioselective approach for N9-alkylation is the Mitsunobu reaction. nih.govuwindsor.caresearchgate.netnumberanalytics.comwikipedia.orgrsc.org This reaction involves the use of isopropanol (B130326) as the alkylating agent in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The Mitsunobu reaction generally provides a higher yield of the N9-isomer with minimal formation of the N7-isomer, making it a preferred method when high regioselectivity is required. nih.gov For example, the Mitsunobu reaction has been successfully employed for the N9-alkylation of 8-bromoadenine with various alcohols. rsc.org
Table 2: Comparison of N9-Alkylation Methods for Purines
| Method | Alkylating Agent | Reagents | Key Features | References |
| Direct Alkylation (SN2) | Isopropyl halide | Base (e.g., K₂CO₃, Cs₂CO₃), DMF | Simpler procedure, may yield regioisomeric mixtures (N9/N7/N3). | rsc.orgrsc.orgresearchgate.net |
| Mitsunobu Reaction | Isopropanol | PPh₃, DIAD/DEAD | High N9-regioselectivity, milder conditions. | nih.govnumberanalytics.comwikipedia.orgrsc.org |
While 8-Bromo-9-isopropyl-9H-adenine itself is an achiral molecule, the principles of asymmetric synthesis are crucial for the preparation of its chiral derivatives, which are often of interest in medicinal chemistry. Enantiomeric control can be achieved by employing chiral auxiliaries or through catalytic asymmetric methods.
A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. rsc.orgnih.govdeepdyve.com In the context of synthesizing a chiral derivative of 9-isopropyladenine, one could envision a strategy where a chiral group is first attached to the purine ring. This chiral auxiliary would then direct the subsequent introduction of another substituent in a stereoselective manner. For example, Evans-type oxazolidinone auxiliaries are widely used for asymmetric alkylations, although their direct application for N-alkylation of purines is not commonly reported. deepdyve.com
Organocatalysis represents another powerful tool for asymmetric synthesis. Chiral organocatalysts can activate the substrate and/or the reagent to facilitate an enantioselective transformation. For instance, organocatalytic asymmetric aza-Michael additions have been used to synthesize chiral acyclonucleosides. In principle, a similar strategy could be developed for the asymmetric functionalization of the this compound scaffold.
Transition-metal catalyzed asymmetric alkylation is also a prominent strategy in modern organic synthesis. While not specifically reported for the N9-isopropylation of adenine, chiral phosphine ligands in combination with transition metals like palladium or iridium could potentially be used to achieve enantioselective alkylation with a suitable prochiral precursor.
It is important to note that these are potential strategies for the synthesis of chiral derivatives, and their direct application to the synthesis of enantiomerically enriched compounds based on the this compound core would require further research and development.
Preparation of Precursors and Intermediates for this compound
The synthesis of this compound can proceed through two primary routes, each with its own set of precursors and intermediates.
Route A: Bromination followed by Alkylation
In this route, the primary precursor is commercially available adenine. Adenine is first brominated at the C8 position to yield 8-bromoadenine. lookchem.com This intermediate is then subjected to N9-isopropylation using either an isopropyl halide in the presence of a base or isopropanol under Mitsunobu conditions, as described in section 2.2.
Route B: Alkylation followed by Bromination
Alternatively, adenine can first be alkylated at the N9 position with an isopropyl group to form 9-isopropyladenine. This intermediate is then regioselectively brominated at the C8 position to afford the final product. nih.gov
The choice between these two routes often depends on the compatibility of the reaction conditions with other functional groups that may be present on the molecule, especially in the synthesis of more complex derivatives.
Key precursors for the synthesis of this compound include:
Adenine
8-Bromoadenine
Isopropyl bromide or Isopropyl iodide
Isopropanol
Bases (e.g., K₂CO₃, Cs₂CO₃)
Mitsunobu reagents (PPh₃, DIAD/DEAD)
Derivatization of this compound for Advanced Research
The 8-bromo substituent on the purine ring of this compound serves as a versatile handle for further chemical modifications, enabling the synthesis of a diverse library of compounds for advanced research.
The bromine atom at the C8 position can be readily displaced by various nucleophiles or participate in cross-coupling reactions.
Nucleophilic Aromatic Substitution: The 8-bromo group can be substituted by a range of nucleophiles, including amines, thiols, and alkoxides, to introduce new functional groups at this position. For example, reaction with thiourea (B124793) can lead to the formation of the corresponding 8-thioxo derivative. Similarly, treatment with amines or alkoxides can yield 8-amino or 8-alkoxy derivatives, respectively. nih.gov
Cross-Coupling Reactions: The 8-bromo moiety is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of 8-substituted purine derivatives. For instance, Sonogashira coupling with terminal alkynes can be used to introduce alkynyl substituents at the C8 position. researchgate.net This strategy has been employed in the synthesis of various 8-alkynyl-9-ethyladenines. researchgate.net Copper-catalyzed cross-coupling reactions have also been utilized to generate 8-arylsulfanyl adenine derivatives. rsc.org
These derivatization strategies underscore the importance of this compound as a key building block in the exploration of chemical space around the adenine scaffold.
Transformation into Nucleoside and Nucleotide Analogs
This compound and related 8-bromoadenine derivatives serve as crucial starting materials or intermediates in the synthesis of modified nucleoside and nucleotide analogs. The presence of the bromine atom at the C8 position is significant, as it influences the glycosidic bond conformation (favoring the syn-conformation) and provides a reactive site for further chemical modifications. The primary transformations focus on the introduction of acyclic or carbocyclic moieties that mimic the sugar and phosphate groups of natural nucleosides and nucleotides, leading to compounds with potential therapeutic applications.
The synthesis of acyclic nucleotide analogs, in particular, is a well-documented transformation pathway. These analogs feature a flexible side chain at the N9 position, which mimics the deoxyribose phosphate backbone of natural nucleotides. A prominent strategy involves the synthesis of phosphonomethoxyalkyl derivatives, such as N-[2-(phosphonomethoxy)ethyl] (PME) and (S)-N-[3-hydroxy-2-(phosphonomethoxy)propyl] (HPMP) analogs. cas.cz Research in this area has led to the development of potent antiviral compounds.
The general approach for these syntheses can involve the direct alkylation of 8-bromoadenine with a suitable acyclic side chain precursor. cas.cz For instance, the synthesis of 8-bromo-9-[2-(phosphonomethoxy)ethyl]adenine, an analog of the antiviral drug Adefovir (PMEA), demonstrates this principle. scispace.com In this transformation, the 8-bromo-9-substituted purine core is constructed to carry the acyclic nucleotide mimic. The bromine atom is often retained in the final product to enhance biological activity or to serve as a handle for introducing other functional groups. cas.cz
Furthermore, the 8-bromo-purine scaffold can be converted into other key intermediates before the attachment of the side chain. For example, 8-bromoadenine derivatives can be reacted with thiourea to form the corresponding 8-mercaptoadenine analogs, which are then transformed into various S-substituted derivatives. cas.cz These intermediates can subsequently be alkylated at the N9 position to yield the final acyclic nucleoside or nucleotide analogs. cas.cz
The transformation into traditional nucleoside analogs involves the attachment of a ribose or deoxyribose sugar, or a carbocyclic mimic, to the N9 position. While direct glycosylation of this compound is not extensively detailed, related methodologies provide insight. For example, a common strategy involves the bromination of a pre-existing adenosine (B11128) nucleoside to introduce the 8-bromo substituent, highlighting the stability of this group within the nucleoside structure. acs.orgasm.org Convergent synthesis approaches have also been developed for complex targets like 8-substituted analogues of cyclic ADP-carbocyclic-ribose, where an 8-halogenated purine is coupled with a carbocyclic sugar mimic. acs.org
The following table summarizes key transformations of 8-bromoadenine derivatives into nucleotide analogs based on published research findings.
| Starting Material | Reagents and Conditions | Product | Analog Type | Research Focus |
|---|---|---|---|---|
| 8-Bromoadenine Derivatives | Alkylation with diethyl [(2-bromoethoxy)methyl]phosphonate, followed by dealkylation | 8-Bromo-9-[2-(phosphonomethoxy)ethyl]adenine (8-Br-PMEA) | Acyclic Nucleotide Analog | Development of antiviral agents; serves as a precursor for prodrugs. scispace.com |
| 8-Bromoadenine | Reaction with thiourea, followed by alkylation with appropriate side chains (e.g., precursors for PME or HPMP) | N9-substituted 6-amino-7H-purine-8(9H)-thiones and subsequent acyclic nucleotide analogs | Acyclic Nucleotide Analog | Structure-activity relationship studies of 8-substituted purine derivatives. cas.cz |
| 2′,3′-O-Isopropylidene adenosine | Bromine in aqueous sodium hydrogen phosphate buffer | 8-Bromo-2′,3′-O-isopropylidene adenosine | Ribonucleoside Analog | Synthesis of intermediates for complex nucleotide structures like cADPR agonists. acs.org |
| 8-Mercaptoadenine | Copper-catalyzed cross-coupling with aryl iodides, followed by N9-alkylation with pent-4-yn-1-yl tosylate | 8-Arylsulfanyl-9-(pent-4-yn-1-yl)-9H-purin-6-amine | Nucleoside Analog Precursor | Synthesis of Hsp90 inhibitors, demonstrating N9-alkylation of a modified 8-substituted adenine. nih.gov |
Molecular Interactions and Biological Activities
Binding Modalities with Biological Macromolecules
Enzyme Inhibition Profiles
Mechanistic Elucidation of Enzyme Active Site Recognition
While specific crystallographic studies detailing the binding of 8-Bromo-9-isopropyl-9H-adenine to a wide range of enzymes are not extensively documented, its mechanism can be inferred from the broader class of adenine-based ATP-competitive inhibitors. The adenine (B156593) scaffold is a common motif recognized by the ATP-binding sites of many enzymes, particularly kinases.
The binding is typically governed by hydrogen bonding interactions between the adenine ring's nitrogen atoms (N1, N3, and the exocyclic N6-amino group) and specific amino acid residues in the enzyme's hinge region, mimicking the interactions of adenosine (B11128) triphosphate (ATP). The isopropyl group at the N9 position, replacing the ribose sugar of adenosine, is designed to occupy a hydrophobic pocket within the active site. The bromine atom at the 8-position can form halogen bonds or create specific steric and electronic effects that enhance binding affinity and selectivity for its targets over other ATP-dependent proteins.
Direct Molecular Target Engagement Analysis
Direct molecular target engagement for this compound has been primarily established in the context of adenosine receptors. Techniques such as radioligand binding assays confirm that the compound directly binds to these G protein-coupled receptors (GPCRs). idrblab.net These assays measure the displacement of a known radioactive ligand by this compound, thereby demonstrating direct interaction at the orthosteric binding site. While broader screening using methods like the Cellular Thermal Shift Assay (CETSA) would provide a more comprehensive view of its cellular targets, the predominant focus of research has been its activity at the adenosine receptor family.
Adenosine Receptor System Modulation
This compound functions as an antagonist within the adenosine receptor system. Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are integral in regulating a vast array of physiological processes. The antagonistic properties of this compound are a direct result of its specific binding characteristics.
Ligand-Receptor Binding Kinetics and Thermodynamics
The study of ligand-receptor binding kinetics, including association (kon) and dissociation (koff) rates, provides deeper insight into a drug's mechanism of action beyond simple affinity (Ki). A longer receptor residence time (slow koff) can, for some antagonists, lead to a more sustained pharmacological effect.
Specificity and Selectivity at Adenosine Receptor Subtypes (A1, A2A, A2B, A3)
A study of a series of 8-bromo-9-alkyl adenine derivatives has provided a clear profile of their selectivity across the four human adenosine receptor subtypes. The presence of the bromine atom at the 8-position generally enhances the interaction with adenosine receptors, particularly the A2A subtype. idrblab.net The size and nature of the alkyl group at the 9-position further refines this selectivity. For this compound, binding affinities (Ki) have been determined through radioligand binding assays using membranes from CHO cells stably transfected with each human receptor subtype.
Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptor Subtypes
| Receptor Subtype | Binding Affinity (K i) in µM |
|---|---|
| A1 | >10 |
| A2A | 1.3 |
| A2B | 5.0 |
| A3 | >10 |
Data sourced from Bioorganic & Medicinal Chemistry, 2009, 17(7), 2812-22. The table shows the compound has the highest affinity for the A2A receptor, followed by the A2B receptor, with weak affinity for A1 and A3 subtypes.
Competitive Antagonism Mechanisms
This compound functions as a competitive antagonist. This mechanism involves the compound binding to the same site on the adenosine receptor as the endogenous agonist, adenosine, but without activating the receptor. By occupying the binding site, it prevents adenosine from binding and initiating the downstream signaling cascade. This is a reversible interaction, and its potency is determined by its affinity for the receptor. The antagonistic nature is confirmed in functional assays where the compound inhibits the response induced by a known agonist.
Modulation of Intracellular Signaling Cascades (e.g., cAMP Production)
Adenosine receptors modulate cellular function by influencing the production of the second messenger, cyclic adenosine monophosphate (cAMP). A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase to increase intracellular cAMP levels. Conversely, A1 and A3 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.
As an antagonist, this compound blocks these effects. In functional assays, it demonstrates the ability to inhibit the agonist-stimulated production of cAMP. For example, at the A2A and A2B receptors, where an agonist like NECA (5′-N-ethylcarboxamido-adenosine) would normally increase cAMP, the presence of this compound blocks this increase. idrblab.net Its potency in these functional assays (measured as an IC50 value) aligns with its binding affinity, confirming its role as a receptor antagonist.
Table 2: Functional Antagonist Activity (IC50) of this compound
| Receptor Subtype | Functional Activity (IC 50) in µM |
|---|---|
| A2A | 1.8 |
| A2B | 3.2 |
Data sourced from Bioorganic & Medicinal Chemistry, 2009, 17(7), 2812-22. The IC50 values represent the concentration of the antagonist required to inhibit 50% of the maximal response induced by an agonist.
Structure Activity Relationship Sar Studies
Impact of C8-Halogenation on Biological Activity and Target Selectivity
The introduction of a halogen atom at the C8 position of the purine (B94841) ring is a critical modification that significantly influences the biological activity and target selectivity of adenine (B156593) derivatives. The presence of a bromine atom, as in 8-Bromo-9-isopropyl-9H-adenine, imparts distinct physicochemical properties that can enhance interactions with biological targets.
Research has shown that C8-halogenation, particularly with bromine, can lead to a variety of biological effects. For instance, in the context of adenosine (B11128) receptors, the presence of a bromine atom at the C8 position of 9-substituted adenines has been shown to promote interaction, particularly at the A2A subtype researchgate.net. This suggests that the electronic and steric properties of the C8-bromo substituent are favorable for binding within the receptor's active site. The C8 position is amenable to various functionalizations, and halogenation serves as a key step in the synthesis of more complex derivatives rsc.orgmdpi.com. For example, 8-bromoadenine (B57524) derivatives can act as versatile intermediates for introducing various substituted amines at the 8-position, leading to potent Toll-like receptor 7 (TLR7) agonists nih.gov.
Furthermore, monohalogenation at the C8 position of certain heterocyclic systems has been found to produce potent ligands for specific receptors, such as the A2B adenosine receptor, irrespective of the nature of the halogen acs.org. This highlights the general importance of substitution at this position for achieving high affinity. The substituent at the C8 position of purines can also greatly affect the rate of certain enzymatic reactions, indicating its role in molecular recognition by enzymes mdpi.com.
The following table summarizes the impact of C8-halogenation on the biological activity of adenine derivatives based on various studies.
| Compound Class | Biological Target | Impact of C8-Halogenation |
| 9-Substituted Adenines | Adenosine Receptors (A2A) | Promotes interaction researchgate.net |
| 9-Benzyladenines | Toll-Like Receptor 7 (TLR7) | Serves as an intermediate for potent agonists nih.gov |
| Heterocyclic Systems | A2B Adenosine Receptor | Produces potent ligands acs.org |
Role of N9-Isopropyl Substitution in Receptor Affinity and Functional Activity
The N9-substituent of the adenine ring is a primary determinant of receptor affinity and functional activity. The isopropyl group in this compound is not merely a placeholder but plays a crucial role in orienting the molecule within a binding pocket and influencing its pharmacokinetic properties.
N9-alkylation of adenine is a common strategy in the development of therapeutic agents, including antivirals and phosphodiesterase (PDE) inhibitors researchgate.net. The size and nature of the N9-substituent can dictate the selectivity and potency of the compound. For instance, N9-alkyladenine derivatives have been shown to exhibit potent and selective inhibition of PDE4 researchgate.net.
In the context of cytokinin activity, substitution at the N9 position with alkyl or cycloalkyl groups significantly affects biological responses mdpi.com. While some N9-substitutions can decrease activity in certain bioassays, others can enhance it, demonstrating the nuanced role of this position. The N9-substituent can also prevent the irreversible formation of inactive metabolites, thereby prolonging the compound's activity mdpi.com. Studies on adenosine receptor antagonists have also highlighted the importance of the N9-substituent in determining receptor selectivity nih.gov.
The table below illustrates the significance of the N9-substitution on the biological profile of adenine derivatives.
| Compound Series | Biological Effect | Role of N9-Substitution |
| N9-Alkyladenine Derivatives | PDE4 Inhibition | Potent and selective inhibition researchgate.net |
| Cytokinin Analogs | Plant Growth Regulation | Significantly affects activity mdpi.com |
| Adenosine Receptor Antagonists | Receptor Selectivity | Influences selectivity profile nih.gov |
Systematic Modifications of the Purine Ring System and Their Consequences
Systematic modifications at the C2, C6, C8, and N9 positions of the purine ring have profound consequences on the biological activity of adenine derivatives. Each position offers a unique vector for chemical modification, allowing for the fine-tuning of a compound's properties.
C2 Position: Introduction of a chlorine atom at the C2 position can favor interaction with the A2A adenosine receptor subtype nih.gov. The nature of the substituent at C2 can modulate the affinity and selectivity profile of the entire molecule.
C6 Position: The N6 amino group is a critical site for interaction. The introduction of bulky substituents at the N6 position of 9-propyladenine has been shown to significantly increase binding affinity at the human A1 and A3 adenosine receptors nih.gov. However, N6-substitution in some contexts can abolish antiviral activity nih.gov.
C8 Position: As discussed in section 4.1, the C8 position is a key site for modulation of activity. Bromination at this position generally promotes interaction with adenosine receptors researchgate.net.
The interplay of substituents at these positions is complex, and the effect of a modification at one position can be dependent on the nature of the substituents at other positions.
The length and branching of the alkyl chain at the N9 position have a direct impact on receptor affinity and biological activity. Studies on various classes of compounds have demonstrated that there is often an optimal chain length for maximal potency.
For cannabimimetic indoles, an N-1 alkyl chain length of at least three carbons is required for high-affinity binding to cannabinoid receptors, with optimal binding observed with a five-carbon chain. Extending the chain to a heptyl group results in a dramatic decrease in binding nih.gov. This suggests that the binding pocket has specific spatial constraints.
In the context of adenine derivatives, while specific data for a homologous series of 8-bromo-9-alkyladenines was not found, the principle of an optimal alkyl chain length for receptor interaction is a well-established concept in medicinal chemistry. The isopropyl group, being a small, branched alkyl group, likely provides a balance of lipophilicity and steric bulk that is favorable for binding to its specific biological target(s).
Conformational Analysis and its Correlation with Bioactivity
The conformation of the purine base relative to its substituent at the N9 position is a critical factor in molecular recognition and subsequent biological activity. Purine nucleosides and their analogs can exist in two major conformations around the glycosidic bond (or the N9-C1' bond in nucleosides): syn and anti. The introduction of a bulky substituent, such as a bromine atom, at the C8 position strongly favors the syn conformation.
This conformational bias is crucial for the interaction with biological targets. For example, the mutagenic 8-oxo-7,8-dihydro-2'-deoxyguanosine (8oxodG) predominantly adopts the syn-conformation at the active site of DNA polymerases, which allows for aberrant base pairing with adenine nih.gov. The ability of a molecule to adopt a specific conformation can determine whether it acts as an agonist or an antagonist at a receptor.
Comparative SAR with Other Adenine and Xanthine (B1682287) Derivatives
The structure-activity relationship (SAR) of this compound can be elucidated by comparing its structural features and expected biological activities with those of other related adenine and xanthine derivatives. Key modifications on the purine core, particularly at the C8 and N9 positions of adenine, and various positions on the xanthine scaffold, significantly influence their affinity and selectivity for biological targets such as adenosine receptors and phosphodiesterases.
Adenine Derivatives
For adenine derivatives, substitutions at the C8 and N9 positions are critical in determining their pharmacological profile, particularly as adenosine receptor antagonists. The presence of a halogen, such as bromine, at the C8 position is a common feature in many potent adenosine receptor antagonists. This substitution is known to favor antagonist activity.
The N9-substituent also plays a crucial role in receptor affinity and selectivity. While direct experimental data for this compound is not extensively available in publicly accessible literature, SAR studies on analogous compounds, such as 8-bromo-9-ethyladenine, have shown affinity for the A2A adenosine receptor. It is generally observed that small to moderately sized alkyl groups at the N9 position are well-tolerated and can contribute to receptor binding. The isopropyl group in this compound, being a branched and moderately bulky substituent, is expected to influence the compound's interaction with the hydrophobic pockets of the receptor binding site.
Table 1: Comparative SAR of 8-Substituted-9-Alkyladenine Derivatives as Adenosine Receptor Antagonists
| Compound | 8-Substituent | 9-Substituent | Target Receptor (putative) | Key SAR Observations |
| This compound | Bromo | Isopropyl | A2A Adenosine Receptor | The 8-bromo group is associated with antagonist activity. The N9-isopropyl group likely interacts with a hydrophobic pocket in the receptor. |
| 8-Bromo-9-ethyladenine | Bromo | Ethyl | A2A Adenosine Receptor | Similar to the isopropyl analog, the 8-bromo substituent confers antagonist properties. The smaller ethyl group may offer slightly different binding kinetics. |
| 9-Propyladenine | Hydrogen | Propyl | A1, A3 Adenosine Receptors | Lacks the 8-bromo group, resulting in lower antagonist potency compared to 8-substituted analogs. nih.gov |
| 2-Chloro-9-propyladenine | Hydrogen (at C8) | Propyl | A1, A2A, A3 Adenosine Receptors | The 2-chloro substitution can enhance affinity for certain adenosine receptor subtypes. nih.gov |
Note: The specific activity and receptor affinity for this compound are inferred from studies on closely related analogs due to the absence of direct comparative data in the available literature.
Xanthine Derivatives
Xanthine derivatives, such as theophylline (B1681296) and caffeine, are well-known non-selective adenosine receptor antagonists. The SAR of xanthines has been extensively studied, with substitutions at the N1, N3, N7, and C8 positions modulating their potency and selectivity.
Generally, alkyl substitutions at N1 and N3 positions, such as in theophylline (1,3-dimethylxanthine), enhance adenosine receptor affinity compared to unsubstituted xanthine. The substituent at the C8 position is particularly critical for high affinity and selectivity. Introduction of aryl or cycloalkyl groups at C8 can significantly increase potency at A1 and A2A adenosine receptors. nih.govnih.gov
Table 2: Comparative SAR of Xanthine Derivatives as Adenosine Receptor Antagonists
| Compound | 1-Substituent | 3-Substituent | 8-Substituent | Target Receptors | Key SAR Observations |
| Theophylline | Methyl | Methyl | Hydrogen | A1, A2A (non-selective) | The 1,3-dimethyl substitution provides a baseline for antagonist activity. |
| 8-Phenyltheophylline | Methyl | Methyl | Phenyl | A1, A2A | The 8-phenyl group significantly enhances affinity for adenosine receptors compared to theophylline. |
| Enprofylline | Hydrogen | Propyl | Hydrogen | A2B (relative selectivity) | The N3-propyl group influences selectivity profile. |
| 1,3-Dipropyl-8-(p-sulfophenyl)xanthine | Propyl | Propyl | p-Sulfophenyl | A1, A2A | Larger N1, N3-alkyl groups and a bulky, charged C8-substituent can lead to high potency and water solubility. |
Computational and Theoretical Investigations
Quantum Chemical Calculations on Molecular Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure, stability of different isomers, and conformational preferences.
Density Functional Theory (DFT) Studies on Tautomeric and Prototropic Isomers
Adenine (B156593) and its derivatives can exist in several tautomeric forms due to the migration of protons between nitrogen atoms in the purine (B94841) ring. The relative stability of these tautomers is crucial as it can influence the molecule's hydrogen bonding patterns and, consequently, its biological activity. Density Functional Theory (DFT) is a widely used quantum mechanical method to accurately predict the energies of these different forms.
For the closely related compound, 8-bromoadenine (B57524), DFT calculations have been performed to assess the relative stabilities of its major tautomers. These studies indicate that in a solvent environment like dimethyl sulfoxide (B87167) (DMSO), the N3H tautomer is predicted to be slightly more stable than the canonical N9H form. The N7H tautomer is generally found to be less stable. While specific DFT studies on 8-Bromo-9-isopropyl-9H-adenine are not extensively reported, these findings for 8-bromoadenine provide a strong basis for understanding its likely tautomeric preferences. The presence of the 9-isopropyl group is expected to lock the tautomeric form to the N7 or N3 positions if protonation occurs on the purine ring system, but the fundamental preference for the N3-protonated form in the 8-bromo substituted core is a key insight.
| Tautomer of 8-Bromoadenine | Relative Stability (kcal/mol) in DMSO |
|---|---|
| N9H | 0.4 |
| N3H | 0.0 |
| N7H | 3.0 |
Energetics of Molecular Conformations
Quantum chemical calculations can be employed to determine the rotational energy barrier around the N9-C(isopropyl) bond. By calculating the energy of the molecule at various dihedral angles, a potential energy surface can be generated, revealing the most stable (lowest energy) conformations and the energy required to transition between them. For analogous 9-substituted nucleosides, such as 9-α-D-arabinofuranosyladenine, the energy barrier to rotation around the glycosyl bond has been calculated to be approximately 1.1 kcal/mol nih.gov. This low rotational barrier suggests that the substituent is relatively free to rotate. For this compound, a similar low rotational barrier for the isopropyl group is expected, though steric hindrance from the 8-bromo substituent might slightly increase this value. The most stable conformations would likely involve staggering of the methyl groups of the isopropyl substituent relative to the plane of the purine ring to minimize steric clash.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. This method is invaluable for understanding the potential biological targets of a compound and the specific interactions that stabilize the ligand-protein complex.
Prediction of Binding Poses and Affinities
Given that many adenine derivatives are known to be kinase inhibitors, a plausible application of molecular docking for this compound would be to investigate its binding to the ATP-binding site of various protein kinases. In a typical docking protocol, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). A prepared 3D model of this compound is then computationally "docked" into the active site of the protein.
The docking algorithm samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity. The top-ranked poses represent the most likely binding modes. For an adenine derivative, it is expected that the purine core would form key hydrogen bonds with the hinge region of the kinase, mimicking the interactions of ATP. The 8-bromo and 9-isopropyl substituents would then be oriented towards other parts of the binding pocket, where they can form additional interactions.
Analysis of Protein-Ligand Interaction Energetics
Hydrogen Bonds: The adenine core is rich in hydrogen bond donors and acceptors. It is anticipated that the N1 and the exocyclic N6-amino group of the adenine ring would form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.
Hydrophobic Interactions: The isopropyl group at the N9 position can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Halogen Bonds: The bromine atom at the 8-position is capable of forming halogen bonds, which are noncovalent interactions between the electrophilic region of the halogen and a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring.
Molecular dynamics (MD) simulations can further refine the docked pose and provide a more dynamic picture of the protein-ligand complex, allowing for the calculation of binding free energies using methods like MM/PBSA or MM/GBSA.
| Interaction Type | Potential Interacting Groups on this compound | Typical Interacting Protein Residues |
|---|---|---|
| Hydrogen Bond | N1, N6-amino | Backbone amides and carbonyls in the kinase hinge region (e.g., Val, Leu) |
| Hydrophobic | Isopropyl group | Aliphatic and aromatic residues (e.g., Leu, Ile, Val, Phe) |
| Halogen Bond | 8-Bromo group | Carbonyl oxygen, aromatic rings |
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups.
For kinase inhibitors, a well-established pharmacophore model, often referred to as the Traxler model, describes the essential features for binding to the ATP pocket wjgnet.comresearchgate.net. This model typically includes:
A hydrogen bond donor to interact with the backbone carbonyl of a hinge residue.
A hydrogen bond acceptor to interact with the backbone amide of a hinge residue.
A hydrophobic region that occupies the adenine-binding pocket.
Additional hydrophobic pockets that can be exploited by substituents on the core scaffold.
This compound fits this general pharmacophore model well. The adenine core provides the necessary hydrogen bonding features, while the 8-bromo and 9-isopropyl groups can occupy hydrophobic pockets, potentially contributing to both affinity and selectivity.
Such a pharmacophore model can be used as a 3D query to screen large compound libraries in a process called virtual screening. This allows for the rapid identification of other molecules that possess the same key features and are therefore likely to bind to the same target. The this compound scaffold could serve as a starting point for the development of more complex and potent inhibitors by decorating the purine core with other functional groups that match the pharmacophoric requirements of a specific kinase.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in medicinal chemistry for predicting the biological activity of chemical compounds based on their physicochemical properties. For derivatives of adenine, including 8-bromo-9-substituted adenines, QSAR models are frequently developed to understand their interactions with various biological targets, such as adenosine (B11128) receptors.
Key Molecular Descriptors in QSAR Modeling of Adenine Derivatives:
| Descriptor Type | Examples | Relevance to Biological Activity |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Governs electrostatic interactions, hydrogen bonding capacity, and reactivity. |
| Steric | Molecular volume, Surface area, Molar refractivity | Influences the fit of the molecule into a receptor's binding site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Determines the compound's ability to cross cell membranes and interact with hydrophobic pockets in proteins. |
| Topological | Connectivity indices, Shape indices | Describes the branching and overall shape of the molecule. |
A hypothetical QSAR model for a series of 8-bromo-9-alkyl-adenines might reveal that the size and hydrophobicity of the 9-alkyl group, such as the isopropyl group in this case, are critical for receptor affinity. For instance, studies on related adenosine A1 receptor antagonists have utilized genetic algorithms and adaptive neuro-fuzzy inference systems to select the most relevant descriptors for predicting binding affinity. nih.gov The presence of the bromine atom at the 8-position is also a significant factor, as it can influence the electronic distribution of the purine ring and participate in halogen bonding, thereby affecting receptor interactions.
Advanced Spectroscopic Characterization and Computational Correlation
Advanced spectroscopic techniques, when combined with computational chemistry, provide a powerful approach for elucidating the structure, reactivity, and interactions of molecules like this compound.
Ultraviolet Photodissociation (UVPD) Spectroscopy:
UVPD is a mass spectrometry-based technique that utilizes ultraviolet photons to induce fragmentation of ions. This method can provide detailed structural information that is often complementary to traditional collision-induced dissociation (CID).
For 8-bromoadenine derivatives, UVPD studies have revealed characteristic fragmentation patterns. A key observation in the UVPD of protonated 8-bromoadenine is the formation of C-8 σ-radicals following the homolytic cleavage of the C-Br bond. researchgate.net This process is a primary dissociation pathway and provides direct evidence for the location of the bromine substituent. In the case of this compound, UVPD would be expected to produce fragments corresponding to the loss of the bromine atom and subsequent fragmentation of the purine and isopropyl moieties. While a specific fragmentation table for this exact compound is not publicly documented, the expected major fragmentation pathways based on studies of similar molecules are outlined below.
Hypothetical UVPD Fragmentation of [this compound+H]+:
| Precursor Ion (m/z) | Fragment Ion | Neutral Loss | Proposed Structure of Fragment |
| [M+H]+ | [M+H - Br]•+ | Br• | 9-isopropyl-9H-adenine radical cation |
| [M+H]+ | [Adenine+H]+ | Isopropylene + Br• | Protonated adenine |
| [M+H - Br]•+ | [Adenine+H]+ | Isopropylene | Protonated adenine |
Note: The m/z values would depend on the exact mass of the precursor ion.
Nuclear Magnetic Resonance (NMR) for Interaction Analysis:
NMR spectroscopy is a powerful tool for studying the interactions between small molecules and biological macromolecules, such as proteins, at an atomic level. Chemical shift perturbation (CSP) mapping is a common NMR technique used to identify the binding site of a ligand on a protein.
In a hypothetical scenario where this compound binds to a target protein, such as an adenosine receptor, an NMR titration experiment would be performed. In this experiment, increasing amounts of the compound would be added to a solution of the 15N-labeled protein, and a series of 1H-15N HSQC spectra would be recorded. The binding of the ligand would cause changes in the chemical environment of the amino acid residues in the binding pocket, leading to shifts in the positions of their corresponding peaks in the HSQC spectrum.
By analyzing these chemical shift perturbations, the residues involved in the interaction can be identified, providing valuable information about the binding mode and orientation of this compound in the receptor's active site. Computational docking and molecular dynamics simulations can then be used to build a model of the protein-ligand complex that is consistent with the experimental NMR data. This integrated approach of experimental NMR and computational modeling is crucial for structure-based drug design.
Advanced Research Applications and Methodologies
Development of 8-Bromo-9-isopropyl-9H-adenine as a Biochemical Probe
The development of small molecules into biochemical probes is a cornerstone of chemical biology, enabling the interrogation of complex biological systems. While specific studies detailing the extensive development of this compound as a widely used probe are not abundant, its structural features make it a viable candidate for such applications. The 8-bromo substituent on the adenine (B156593) core is a key functional group that can be leveraged for further chemical modification. This halogen atom can serve as a chemical handle for the attachment of reporter groups, such as fluorophores or biotin, or for linkage to solid supports for affinity chromatography.
The general workflow for developing a purine-based biochemical probe often involves the following steps:
Initial Synthesis and Characterization: Synthesis of the core scaffold, in this case, this compound.
Biological Activity Screening: Assessing the compound's interaction with a biological target of interest.
Derivatization: Introduction of a linker or reporter group, often at a position that does not interfere with its biological activity. The 8-position is a common site for such modifications in purine (B94841) analogs.
In Vitro and In Vivo Validation: Confirming that the modified probe retains its biological activity and can be used to detect and study its target in biological systems.
Application in Chemical Biology for Target Elucidation and Pathway Mapping
A primary application of biochemical probes is the identification of their cellular targets, a process known as target elucidation, and the subsequent mapping of the biological pathways in which these targets are involved. An appropriately designed probe based on the this compound scaffold could be employed in various chemical biology strategies for these purposes.
For instance, a biotinylated derivative of this compound could be used in affinity pull-down experiments. In this approach, the probe is incubated with a cell lysate, allowing it to bind to its protein targets. The probe-protein complexes are then captured on streptavidin-coated beads, separated from the rest of the lysate, and the bound proteins are identified by mass spectrometry. This method allows for the unbiased identification of proteins that interact with the small molecule.
Once a target is identified, the probe can be used to map its role in cellular pathways. For example, by observing the downstream effects of modulating the target's activity with the parent compound, researchers can piece together the signaling or metabolic pathways involved.
Synthesis of Conjugates and Probes for Advanced Interrogation Studies
The synthesis of conjugates and probes from this compound is predicated on the reactivity of the 8-bromo group. This position is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which allow for the introduction of a wide range of functional groups.
Table 1: Potential Conjugates of this compound and Their Applications
| Conjugate Type | Attached Moiety Example | Potential Application |
| Fluorescent Probe | Fluorescein or Rhodamine | Live-cell imaging of target localization |
| Affinity Probe | Biotin | Pull-down assays for target identification |
| Photo-crosslinking Probe | Diazirine or Benzophenone | Covalent labeling of target proteins for identification |
| Drug Conjugate | Cytotoxic agent | Targeted drug delivery |
The synthesis of these conjugates requires careful planning to ensure that the attached moiety does not sterically hinder the interaction of the adenine core with its biological target. The isopropyl group at the 9-position can influence the solubility and conformational preferences of the molecule, which must also be considered during probe design.
Integration with High-Throughput Screening Platforms for Analog Discovery
High-throughput screening (HTS) is a powerful method for discovering new bioactive compounds by testing large libraries of molecules in a specific assay. syngeneintl.com this compound can serve as a foundational scaffold for the generation of a focused library of analogs to be used in HTS campaigns. The versatility of the 8-bromo position allows for the rapid synthesis of a diverse set of derivatives with different substituents at this position.
The process would typically involve:
Library Synthesis: Parallel synthesis techniques can be employed to react this compound with a variety of building blocks to create a library of 8-substituted analogs.
Assay Development: An assay is developed to measure a specific biological activity, such as enzyme inhibition or receptor binding. nih.gov
High-Throughput Screening: The library of analogs is screened using automated robotic systems to identify "hits" that show activity in the assay. nih.govresearchgate.net
Hit-to-Lead Optimization: The most promising hits are then selected for further medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties.
Structural Biology Studies of Compound-Target Complexes (e.g., X-ray Crystallography)
X-ray crystallography is an indispensable tool for understanding the precise molecular interactions between a small molecule and its protein target at the atomic level. frontiersin.orgacs.org While a crystal structure of this compound in a complex with a biological target has not been specifically reported, the structures of related 8-bromo-adenine derivatives have been determined. For example, the crystal structure of 9-ethyl-8-bromoadenine has been elucidated, providing insights into the conformational properties of 9-alkyl-8-bromoadenines. researchgate.net
To obtain a crystal structure of this compound bound to its target, researchers would need to:
Produce and purify the target protein in sufficient quantities.
Form a stable complex between the protein and the compound.
Crystallize the protein-ligand complex.
Collect X-ray diffraction data from the crystal and solve the three-dimensional structure.
The resulting structure would reveal the specific amino acid residues involved in binding, the conformation of the ligand in the binding pocket, and the network of hydrogen bonds, and van der Waals interactions that stabilize the complex. This information is invaluable for structure-based drug design and for understanding the mechanism of action.
Cyclic-Ion Mobility Mass Spectrometry (c-IMS) in Conformational and Isomer Analysis
Cyclic-ion mobility mass spectrometry (c-IMS) is an advanced analytical technique that separates ions based on their size, shape, and charge in the gas phase. nih.gov This method is particularly useful for distinguishing between isomers that have the same mass-to-charge ratio but different three-dimensional structures. nih.gov
For a molecule like this compound, c-IMS could be employed to:
Separate Isomers: Distinguish between the target compound and any potential positional isomers that may have formed during synthesis.
Analyze Conformation: Provide information about the gas-phase conformation of the molecule. The isopropyl group can adopt different orientations relative to the purine ring, and c-IMS may be able to resolve these different conformers.
Study Non-covalent Interactions: Investigate the binding of the compound to its biological target by analyzing the ion mobility of the resulting complex.
Table 2: Hypothetical c-IMS Data for Purine Isomers
| Compound | Mass (Da) | Collision Cross Section (Ų) | Notes |
| This compound | 270.04 | 155.2 | Hypothetical value for the target compound. |
| 8-Bromo-7-isopropyl-7H-adenine | 270.04 | 158.5 | A potential regioisomer with a different shape. |
| 2-Bromo-9-isopropyl-9H-adenine | 270.04 | 154.8 | Another potential isomer with a similar but distinct shape. |
This table is for illustrative purposes and contains hypothetical data.
The ability of c-IMS to provide an additional dimension of separation based on molecular shape makes it a powerful tool for the detailed characterization of small molecules like this compound and their interactions in complex biological systems. youtube.com
Future Directions and Emerging Research Avenues
Exploration of Novel Molecular Targets for 8-Bromo-9-isopropyl-9H-adenine and Analogs
While initial studies have illuminated the interaction of 8-bromo-9-alkyl-purine derivatives with certain biological targets, a vast landscape of potential molecular interactions remains to be explored. A primary focus of future research will be the identification and validation of novel molecular targets for this compound and its analogs.
One promising area of investigation is the family of adenosine (B11128) receptors . Research has already shown that 8-bromo-9-alkyl adenine (B156593) derivatives can act as ligands for adenosine A2A and A2B receptors, which are implicated in various central nervous system (CNS) dysfunctions nih.gov. Further studies are warranted to explore the full spectrum of activity of this compound and its analogs across all adenosine receptor subtypes (A1, A2A, A2B, and A3). Understanding the selectivity and potency of these compounds could lead to the development of targeted therapies for neurological and inflammatory disorders.
Another compelling avenue is the exploration of Toll-like receptors (TLRs) . Specifically, 8-substituted 9-benzyladenine derivatives have been identified as potent agonists of TLR7, inducing the production of interferon unina.it. Investigating whether this compound and its analogs can modulate TLR7 or other TLR family members could open up new possibilities for immunotherapies and vaccine adjuvants.
Furthermore, the potential for these compounds to interact with other key enzyme families, such as kinases and phosphodiesterases (PDEs) , should not be overlooked. Given that the adenine scaffold is a common feature in many enzyme cofactors and substrates, it is plausible that this compound derivatives could exhibit inhibitory or modulatory activity against a range of these enzymes. Systematic screening against diverse panels of kinases and PDEs will be crucial in identifying new and unexpected therapeutic opportunities.
Rational Design Strategies for Next-Generation Adenine Analogs
The development of more potent and selective analogs of this compound will heavily rely on the implementation of sophisticated rational design strategies. These approaches leverage an understanding of structure-activity relationships (SAR) to guide the synthesis of new molecules with improved therapeutic profiles.
Structure-based drug design (SBDD) will be a cornerstone of this effort. Once a high-resolution structure of an analog bound to its molecular target is obtained, typically through X-ray crystallography or cryo-electron microscopy, computational methods can be used to design modifications that enhance binding affinity and selectivity. This approach allows for the precise placement of functional groups to optimize interactions with the target protein.
Fragment-based drug discovery (FBDD) offers an alternative and complementary strategy nih.gov. This technique involves screening libraries of small molecular fragments to identify those that bind to the target of interest. These fragments can then be grown or linked together to create more potent lead compounds. For this compound, the purine (B94841) core could serve as a starting fragment, with various substituents being explored at the 8- and 9-positions to probe different regions of the target's binding site.
Bioisosteric replacement is another powerful tool in rational drug design drugdesign.orgnih.gov. This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic properties. For example, the bromine atom at the 8-position could be replaced with other halogens or small functional groups to fine-tune the electronic and steric properties of the molecule and potentially enhance target engagement or reduce off-target effects.
Leveraging Advanced Computational Tools for Accelerated Discovery and Optimization
The integration of advanced computational tools is set to revolutionize the discovery and optimization of this compound analogs. These in silico methods can significantly reduce the time and cost associated with traditional drug discovery pipelines.
Molecular docking simulations are instrumental in predicting the binding mode and affinity of a ligand to its target protein nih.govmdpi.comresearchgate.net. By computationally screening large virtual libraries of this compound analogs against a specific target, researchers can prioritize the most promising candidates for synthesis and biological testing.
Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of functional groups required for biological activity nih.govbenthamscience.comacs.org. A pharmacophore model derived from a set of active 8-bromo-adenine derivatives can be used to search virtual databases for novel scaffolds that possess the desired features, thereby expanding the chemical diversity of potential drug candidates.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity researchgate.net. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed insights into the steric and electronic requirements for optimal activity, guiding the design of more potent analogs mdpi.com.
Development of Novel Synthetic Strategies for Analog Library Generation
To fully explore the chemical space around the this compound scaffold, the development of efficient and versatile synthetic strategies is paramount. The ability to rapidly generate diverse libraries of analogs is crucial for comprehensive SAR studies and the identification of lead compounds.
Future research in this area will likely focus on the development of high-throughput and combinatorial chemistry approaches. These methods allow for the parallel synthesis of a large number of compounds, significantly accelerating the drug discovery process. Techniques such as solid-phase synthesis, where molecules are attached to a solid support during the reaction sequence, can facilitate purification and automation.
The exploration of novel catalytic methods will also be important for accessing new chemical space. For instance, the development of new cross-coupling reactions could enable the introduction of a wider variety of substituents at the 8-position of the adenine core. Similarly, advances in C-H activation could provide more direct and efficient routes for functionalizing the purine ring.
The use of flow chemistry , where reactions are carried out in a continuous stream rather than in a batch-wise fashion, offers several advantages, including improved reaction control, enhanced safety, and the potential for automated synthesis. This technology could be particularly valuable for the large-scale production of lead candidates.
Interdisciplinary Research at the Chemistry-Biology Interface for Mechanistic Insights
A deep understanding of the mechanism of action of this compound and its analogs will require a highly collaborative and interdisciplinary approach. The integration of expertise from synthetic chemistry, molecular biology, pharmacology, and computational science will be essential for elucidating the complex biological pathways modulated by these compounds.
Chemists will be responsible for designing and synthesizing novel analogs, while biologists will utilize a range of cellular and in vivo models to evaluate their biological activity. Techniques such as target identification and validation studies , including affinity chromatography and genetic approaches, will be crucial for confirming the molecular targets of these compounds.
Structural biology , particularly X-ray crystallography and cryo-EM, will provide atomic-level insights into how these analogs bind to their targets, informing further rounds of rational design. Biophysical techniques , such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can be used to quantify the binding affinity and kinetics of these interactions.
By combining these diverse approaches, researchers can build a comprehensive picture of how this compound and its analogs exert their biological effects, from molecular interactions to cellular responses and ultimately to their physiological outcomes. This holistic understanding will be critical for the successful translation of these promising compounds into novel therapeutics.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 8-Bromo-9-isopropyl-9H-adenine to improve yield and purity?
- Methodological Answer : Employ factorial design to systematically test variables such as reaction temperature, solvent polarity, and molar ratios of reagents. For example, a 2³ factorial design can identify interactions between bromination efficiency, isopropyl group stability, and purification steps. Post-synthesis, HPLC and NMR should validate purity . Reference spectral data from NIST databases (e.g., IR, MS) ensures structural fidelity .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substitution patterns (e.g., bromine at C8, isopropyl at N9) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography provides definitive proof of stereochemistry, as demonstrated in studies of analogous brominated adenosine derivatives .
Q. How can initial biological activity screening be designed to assess the compound’s kinase inhibition potential?
- Methodological Answer : Utilize in vitro kinase assays (e.g., ADP-Glo™) with positive controls (e.g., staurosporine) and dose-response curves (IC₅₀ determination). Include ATP concentration gradients to evaluate competitive binding mechanisms. Replicate experiments across multiple cell lines to account for variability in kinase expression .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for bromine displacement. AI-driven platforms like COMSOL Multiphysics integrate quantum mechanics/molecular mechanics (QM/MM) to simulate solvent effects and regioselectivity . Validate predictions with kinetic isotope effect (KIE) studies .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Conduct a meta-analysis stratified by assay conditions (e.g., ATP concentration, pH) and cell models. Apply mixed-effects statistical models to quantify variability sources. Replicate conflicting experiments under standardized protocols, including isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .
Q. What mechanistic insights can be gained from studying intramolecular interactions in this compound?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR and rotational-echo double-resonance (REDOR) experiments detect spatial proximity between the bromine atom and the isopropyl group. Compare with theoretical models of steric hindrance and electronic effects (e.g., Hammett constants) to explain reactivity patterns in alkylation or cross-coupling reactions .
Q. How can AI enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Train machine learning models on datasets of adenosine analogs to predict logP, solubility, and metabolic stability. Use generative adversarial networks (GANs) to propose structurally novel derivatives, followed by molecular dynamics (MD) simulations to assess target binding affinity. Validate top candidates via in vitro ADME-Tox assays .
Methodological Frameworks
- Experimental Design : Pre-experimental designs (e.g., pilot studies) establish baseline conditions, while factorial designs optimize multi-variable systems .
- Data Validation : Cross-reference spectral data with NIST databases and replicate experiments across independent labs to minimize instrumentation bias .
- Theoretical Integration : Align mechanistic hypotheses with established frameworks (e.g., frontier molecular orbital theory for reactivity predictions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
